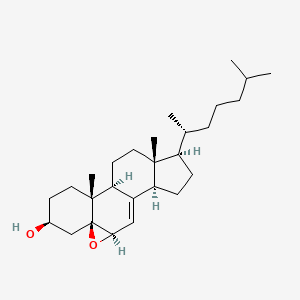
7-Dehydrocholesterol 5,6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dehydrocholesterol 5,6-oxide, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Interaction
7-Dehydrocholesterol 5,6-oxide has been shown to covalently modify and inactivate the enzyme cholesterol oxide hydrolase in rat liver microsomes. This modification likely occurs at the enzyme's active site, indicating a mechanism-based inhibition that could have implications for cholesterol metabolism and related disorders .
Metabolic Pathways
Research indicates that 7-dehydrocholesterol can be metabolized into various oxysterols through enzymatic processes. These metabolites have distinct biological activities and can influence cellular functions, particularly in the context of neurogenesis and cellular differentiation .
Cancer Treatment
Novel derivatives of 7-dehydrocholesterol have been identified as potential therapeutic agents against various cancers. For instance, compounds derived from 7-dehydrocholesterol have demonstrated cytotoxic effects on cancer cell lines such as SKOV-3 (ovarian cancer) and ECC-1 (endometrial cancer). These compounds are thought to induce oxidative stress in cancer cells, leading to apoptosis .
Smith-Lemli-Opitz Syndrome
In the context of Smith-Lemli-Opitz syndrome (SLOS), which is characterized by a deficiency in cholesterol due to mutations in the enzyme responsible for converting 7-dehydrocholesterol to cholesterol, the accumulation of 7-dehydrocholesterol-derived oxysterols has been linked to neurogenic defects. These oxysterols can affect neuronal health by inducing cytotoxicity and altering gene expression .
Case Studies and Research Findings
Propiedades
Número CAS |
95841-71-7 |
|---|---|
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(1S,2R,5S,7S,9R,12R,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h15,17-19,21-24,28H,6-14,16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Clave InChI |
HQJPDAPYXZGRSF-RMXJHBPESA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |
Sinónimos |
7-dehydrocholesterol 5,6-epoxide 7-dehydrocholesterol 5,6-oxide 7-DHCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















